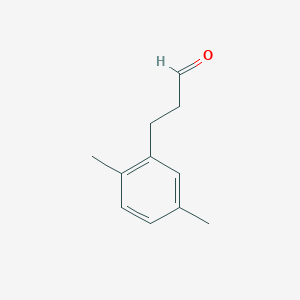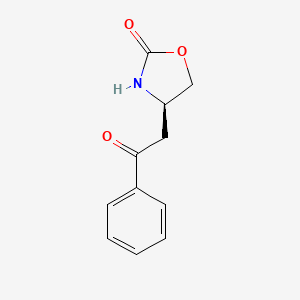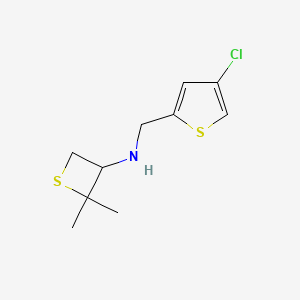
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a thietan ring with a dimethyl substitution. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorothiophene and 2,2-dimethylthietan-3-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group.
Coupling Reaction: The deprotonated amine is then reacted with 4-chlorothiophene under anhydrous conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Applications De Recherche Scientifique
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole ring structure and is studied for its antimicrobial and anticancer activities.
Indole Derivatives: Compounds containing the indole nucleus share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to its specific combination of a chlorinated thiophene ring and a dimethylthietan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H14ClNS2 |
|---|---|
Poids moléculaire |
247.8 g/mol |
Nom IUPAC |
N-[(4-chlorothiophen-2-yl)methyl]-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C10H14ClNS2/c1-10(2)9(6-14-10)12-4-8-3-7(11)5-13-8/h3,5,9,12H,4,6H2,1-2H3 |
Clé InChI |
UXSMQIHTSBIWJI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NCC2=CC(=CS2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
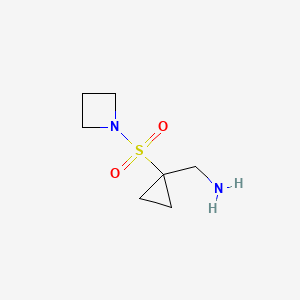
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
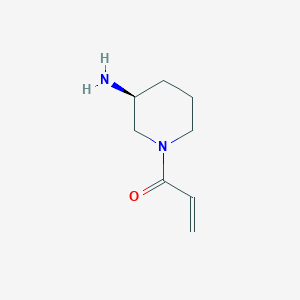
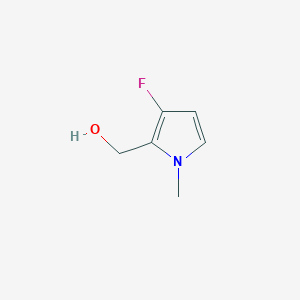
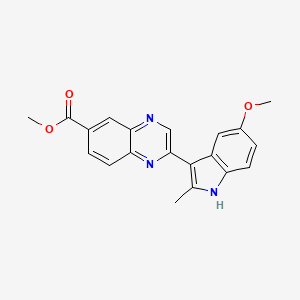
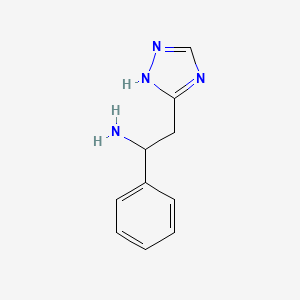
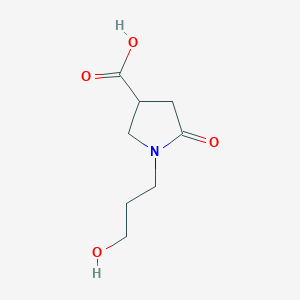

![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
